molecular formula C20H23N3O2S2 B2720823 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1252820-16-8

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2720823
CAS RN: 1252820-16-8
M. Wt: 401.54
InChI Key: ZMFIIHDBQBMQSY-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound . Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Scientific Research Applications

Dual Inhibitory Properties

Studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have shown significant inhibitory activities against human TS and DHFR, indicating their potential in the development of therapeutic agents against cancer. The classical and nonclassical analogues of these compounds exhibit moderate to high potency, showcasing the importance of the thieno[2,3-d]pyrimidine scaffold in dual inhibitory activity (Gangjee et al., 2008).

Structural Analysis

The crystal structures of related compounds have provided insights into their molecular conformation, intramolecular hydrogen bonding, and the orientation of pyrimidine and benzene rings. This information is crucial for understanding the interaction mechanisms with biological targets and for the rational design of new derivatives with enhanced biological activities (Subasri et al., 2016).

Antitumor Activity

The synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives for antitumor activity have been a focus of research, with several compounds displaying potent anticancer effects against human cancer cell lines. This highlights the potential of these compounds as therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Several synthesized pyrimidine-triazole derivatives have been evaluated for their antimicrobial activity against selected bacterial and fungal strains. The results indicate the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antimicrobial resistance (Majithiya & Bheshdadia, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thieno[3,2-d]pyrimidines are known to inhibit certain enzymes, which can lead to their antiproliferative or antimicrobial effects .

properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-13(2)8-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFIIHDBQBMQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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